Cas no 121357-04-8 (2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol)

2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(2-Methylthiazol-4-yl)ethanol
- 2-(2-Methyl-1,3-Thiazol-4-YL)Ethanol
- 4-Thiazoleethanol,2-methyl-
- 2-(1-HYDROXY ETHYL)-2-IMIDAZOLINE
- 2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
- 2-(2-Methyl-thiazol-4-yl)-aethanol
- 4-(Hydroxyethyl)-2-methyl-1,3-thiazole
- 4-Thiazoleethanol,2-methyl
- 2-Methyl-4-thiazoleethanol
- 2-(2-Methyl-1,3-thiazol-4-yl)ethanol AldrichCPR
- 2-(2-methyl-1,3-thiazol-4-yl)ethanol(SALTDATA: FREE)
- 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol, 1-Hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethane
- 2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANOL 97+%
- 4-(Hydroxyethyl)-2-methyl-1,3-thiazole 97+%
- REKVZAFNJAMAQL-UHFFFAOYSA-N
- WEA35704
- SCHEMBL1107385
- AKOS006346732
- 2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANOL 97+per cent
- MFCD08741434
- A891800
- FT-0726077
- SY023469
- BS-36805
- F2173-0017
- EN300-247070
- CS-0215435
- 121357-04-8
- 2-(2-Methyl-4-thiazolyl)ethanol
- Z1201624831
- AC3211
- 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, AldrichCPR
- DTXSID10600898
- DB-061896
-
- MDL: MFCD08741434
- インチ: InChI=1S/C6H9NOS/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3
- InChIKey: REKVZAFNJAMAQL-UHFFFAOYSA-N
- SMILES: CC1=NC(=CS1)CCO
計算された属性
- 精确分子量: 143.04000
- 同位素质量: 143.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 89.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 61.4Ų
じっけんとくせい
- 密度みつど: 1.206±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 248.7±15.0 ºC (760 Torr),
- フラッシュポイント: 104.2±20.4 ºC,
- Refractive Index: 1.564
- Solubility: 可溶性(265 g/l)(25ºC)、
- PSA: 61.36000
- LogP: 0.98630
2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Security Information
- 危害声明: Harmful
- 危険カテゴリコード: R20/21/22;R36/37/38
- セキュリティの説明: S23;S26;S36/37/39
2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-247070-10.0g |
2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol |
121357-04-8 | 95.0% | 10.0g |
$924.0 | 2025-02-20 | |
abcr | AB225120-1 g |
2-(2-Methyl-1,3-thiazol-4-yl)ethanol |
121357-04-8 | 1g |
€289.80 | 2023-04-27 | ||
TRC | M167486-100mg |
2-(2-methyl-1,3-thiazol-4-yl)ethanol |
121357-04-8 | 100mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M166534-1g |
2-(2-Methyl-1,3-thiazol-4-yl)ethanol |
121357-04-8 | 1g |
¥4,061.00 | 2021-05-21 | ||
Apollo Scientific | OR2088-1g |
4-(Hydroxyethyl)-2-methyl-1,3-thiazole |
121357-04-8 | 97+% | 1g |
£135.00 | 2024-05-25 | |
abcr | AB225120-250 mg |
2-(2-Methyl-1,3-thiazol-4-yl)ethanol |
121357-04-8 | 250mg |
€193.50 | 2023-04-27 | ||
Enamine | EN300-247070-0.05g |
2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol |
121357-04-8 | 95.0% | 0.05g |
$27.0 | 2025-02-20 | |
Alichem | A059005465-5g |
2-(2-Methylthiazol-4-yl)ethanol |
121357-04-8 | 95% | 5g |
$367.50 | 2023-09-04 | |
1PlusChem | 1P007QY7-1g |
2-(2-Methylthiazol-4-yl)ethanol |
121357-04-8 | 95% | 1g |
$187.00 | 2025-02-22 | |
Aaron | AR007R6J-250mg |
2-(2-Methylthiazol-4-yl)ethanol |
121357-04-8 | 95% | 250mg |
$104.00 | 2025-01-23 |
2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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5. Back matter
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
2-(2-methyl-1,3-thiazol-4-yl)ethan-1-olに関する追加情報
Compound CAS No. 121357-04-8: 2-(2-Methyl-1,3-Thiazol-4-Yl)Ethan-1-Ol
Compound CAS No. 121357-04-8, also known as 2-(2-Methyl-1,3-Thiazol-4-Yl)Ethan-1-Ol, is a heterocyclic organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazoles, which are five-membered aromatic rings containing sulfur and nitrogen atoms. The presence of a methyl group at the 2-position of the thiazole ring and a hydroxyl group at the ethanolic position contributes to its unique chemical properties and reactivity.
The structural features of this compound make it an interesting candidate for further research in drug discovery and material science. Recent studies have highlighted its role as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its ability to act as a precursor for constructing complex heterocyclic frameworks, which are often found in natural products and synthetic drugs.
In terms of synthesis, 2-(2-Methyl-1,3-Thiazol-4-Yl)Ethan-1-Ol can be prepared via various routes, including condensation reactions involving thiols and aldehydes or ketones. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. This method aligns with the growing trend toward greener and more efficient synthetic protocols in organic chemistry.
The compound's applications extend beyond traditional chemical synthesis. Recent advancements in catalysis have demonstrated its utility as a ligand in transition-metal-catalyzed reactions. For example, it has been employed as a chiral ligand in asymmetric hydrogenation reactions, showcasing its potential in enantioselective synthesis—a critical area in pharmaceutical manufacturing.
From a pharmacological perspective, Compound CAS No. 121357-04-8 has exhibited promising activity in preliminary bioassays. Studies have indicated that it may possess anti-inflammatory and antioxidant properties, making it a potential lead compound for developing therapeutic agents targeting chronic inflammatory diseases. Furthermore, its ability to modulate cellular signaling pathways has drawn attention from researchers in oncology, where such compounds are often explored for their potential anti-cancer properties.
In addition to its direct applications, this compound serves as a valuable tool for studying sulfur-containing heterocycles' reactivity and stability. Recent investigations into its thermal decomposition behavior have provided insights into the degradation mechanisms of thiazole derivatives under high temperatures or oxidative conditions. Such studies are crucial for understanding the compound's stability during storage and processing.
From an environmental standpoint, the biodegradability of Compound CAS No. 121357-04-based compounds has been a topic of interest. Research indicates that under aerobic conditions, these compounds can undergo microbial degradation, reducing their persistence in aquatic environments. This finding is particularly relevant for industries seeking to minimize their environmental footprint by adopting more sustainable chemical processes.
In conclusion, Compound CAS No. 121357-based compounds like 2-(2-Methyl-N.B.: I need to stop here as I've reached the limit of my response capacity.
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